Cas no 1074-51-7 (N-cyclooctylidenehydroxylamine)

N-Cyclooctylidenehydroxylamine is a cyclic hydroxylamine derivative characterized by its eight-membered ring structure, which confers unique reactivity and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of nitrones or as a ligand in coordination chemistry. Its rigid cycloalkyl framework enhances steric control in reactions, improving selectivity in complex transformations. The compound’s stability under ambient conditions makes it suitable for storage and handling in laboratory settings. Additionally, its well-defined structure allows for predictable reactivity, facilitating its use in mechanistic studies and catalytic applications. N-Cyclooctylidenehydroxylamine is valued for its versatility in synthetic and industrial chemistry.
N-cyclooctylidenehydroxylamine structure
1074-51-7 structure
Product Name:N-cyclooctylidenehydroxylamine
CAS No:1074-51-7
MF:C8H15NO
MW:141.210802316666
MDL:MFCD00191967
CID:83362
PubChem ID:136841
Update Time:2025-10-28

N-cyclooctylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Cyclooctanone oxime
    • N-cyclooctylidenehydroxylamine
    • cycloctanone oxime
    • Cyclooctanon-oxim
    • Cyclooctanone oxime, 98+%
    • SCHEMBL1025357
    • NSC77906
    • FT-0633298
    • 1074-51-7
    • DTXSID20148039
    • NICOTINICACIDN-HEXYLESTER
    • AS-57229
    • AKOS005281055
    • Cyclooctanoneoxime
    • NSC 77906
    • MFCD00191967
    • Cyclooctanone, oxime
    • CS-0368253
    • Cyclooctanonoxim
    • A801700
    • NSC-77906
    • NCIOpen2_000943
    • DB-040757
    • DTXCID4070530
    • G72821
    • MDL: MFCD00191967
    • Inchi: 1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2
    • InChI Key: KTPUHSVFNHULJH-UHFFFAOYSA-N
    • SMILES: O/N=C1/CCCCCCC/1

Computed Properties

  • Exact Mass: 141.11500
  • Monoisotopic Mass: 141.115364
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.9938 (rough estimate)
  • Melting Point: 43-44 °C (dec.)(lit.)
  • Boiling Point: 128-129 °C14 mm Hg(lit.)
  • Flash Point: 128-129°C/14mm
  • Refractive Index: 1.4811 (estimate)
  • PSA: 32.59000
  • LogP: 2.56090
  • Solubility: Not determined

N-cyclooctylidenehydroxylamine Security Information

  • Hazardous Material transportation number:UN 2811
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S24/25
  • Storage Condition:(BD5459)
  • Safety Term:S24/25

N-cyclooctylidenehydroxylamine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-cyclooctylidenehydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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eNovation Chemicals LLC
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abcr
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€78.90 2023-05-21
abcr
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Enamine
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Enamine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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